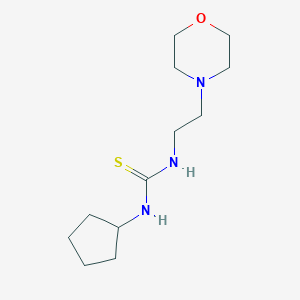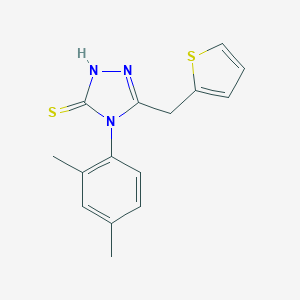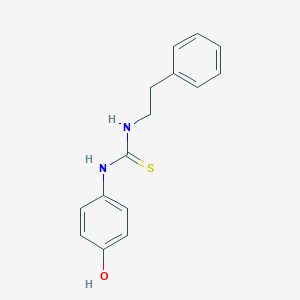
N-cyclopentyl-N'-(2-morpholin-4-ylethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-N'-(2-morpholin-4-ylethyl)thiourea (CPET) is a chemical compound that is widely used in scientific research for its unique characteristics. CPET is a thiourea derivative that has been synthesized and studied extensively for its potential applications in various fields.
作用機序
The mechanism of action of N-cyclopentyl-N'-(2-morpholin-4-ylethyl)thiourea is not fully understood. However, it is believed to function by inhibiting the activity of certain enzymes and proteins that are involved in cellular processes. N-cyclopentyl-N'-(2-morpholin-4-ylethyl)thiourea has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways. It has also been shown to inhibit the activity of topoisomerases, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(2-morpholin-4-ylethyl)thiourea has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. N-cyclopentyl-N'-(2-morpholin-4-ylethyl)thiourea has also been shown to have antiviral activity and inhibit the replication of certain viruses. In addition, N-cyclopentyl-N'-(2-morpholin-4-ylethyl)thiourea has been found to have neuroprotective effects and protect against oxidative stress.
実験室実験の利点と制限
N-cyclopentyl-N'-(2-morpholin-4-ylethyl)thiourea has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized and purified. N-cyclopentyl-N'-(2-morpholin-4-ylethyl)thiourea is also relatively inexpensive compared to other compounds used in scientific research. However, N-cyclopentyl-N'-(2-morpholin-4-ylethyl)thiourea has some limitations for lab experiments. It has low bioavailability and poor solubility in aqueous solutions, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for the study of N-cyclopentyl-N'-(2-morpholin-4-ylethyl)thiourea. One area of research is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another area of research is to explore its mechanism of action and identify its molecular targets. Additionally, future studies could investigate the optimization of the synthesis method and the development of new derivatives with improved properties.
合成法
N-cyclopentyl-N'-(2-morpholin-4-ylethyl)thiourea can be synthesized by reacting cyclopentylamine with 2-chloroethylmorpholine and thiourea in the presence of a catalyst. The reaction is carried out in anhydrous conditions and under reflux for several hours. The resulting product is a white crystalline solid that can be purified by recrystallization.
科学的研究の応用
N-cyclopentyl-N'-(2-morpholin-4-ylethyl)thiourea has been extensively used in scientific research for its unique properties. It has been studied for its potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry. N-cyclopentyl-N'-(2-morpholin-4-ylethyl)thiourea has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
特性
製品名 |
N-cyclopentyl-N'-(2-morpholin-4-ylethyl)thiourea |
|---|---|
分子式 |
C12H23N3OS |
分子量 |
257.4 g/mol |
IUPAC名 |
1-cyclopentyl-3-(2-morpholin-4-ylethyl)thiourea |
InChI |
InChI=1S/C12H23N3OS/c17-12(14-11-3-1-2-4-11)13-5-6-15-7-9-16-10-8-15/h11H,1-10H2,(H2,13,14,17) |
InChIキー |
DCUZCWJYUPXYBG-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=S)NCCN2CCOCC2 |
正規SMILES |
C1CCC(C1)NC(=S)NCCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[4-(4-butylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B216297.png)
![11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B216301.png)
![11-[4-(diethylamino)phenyl]-10-(4-methoxybenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216302.png)
![5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216311.png)
![4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide](/img/structure/B216313.png)
![5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216315.png)
![2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one](/img/structure/B216317.png)

![methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate](/img/structure/B216322.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B216324.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216326.png)
![11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216328.png)
![6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B216330.png)